molecular formula C24H35N B14437208 Benzenamine, N-dodecyl-N-phenyl- CAS No. 78204-99-6

Benzenamine, N-dodecyl-N-phenyl-

Cat. No.: B14437208
CAS No.: 78204-99-6
M. Wt: 337.5 g/mol
InChI Key: BYYFPVDBAHOLDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-dodecyl-N-phenyl-, typically involves the alkylation of aniline (benzenamine) with dodecyl halides. One common method is the reaction of aniline with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions. The general reaction can be represented as follows:

C6H5NH2+C12H25BrC6H5N(C12H25)H+HBr\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_{12}\text{H}_{25}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_{12}\text{H}_{25})\text{H} + \text{HBr} C6​H5​NH2​+C12​H25​Br→C6​H5​N(C12​H25​)H+HBr

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-dodecyl-N-phenyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, phase-transfer catalysts can be employed to facilitate the reaction between aniline and dodecyl halides in a biphasic system.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-dodecyl-N-phenyl-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzenamine, N-dodecyl-N-phenyl-, has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of surfactants, dyes, and polymers.

    Biology: Investigated for its potential use in biological assays and as a component in biochemical research.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of lubricants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-dodecyl-N-phenyl-, involves its interaction with molecular targets through its amine and aromatic functional groups. The compound can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Aniline (Benzenamine): A primary amine with a phenyl group attached to the nitrogen atom.

    N,N-Dimethylaniline: A tertiary amine with two methyl groups and a phenyl group attached to the nitrogen atom.

    N-Phenyl-1-naphthylamine: An amine with a phenyl group and a naphthyl group attached to the nitrogen atom.

Uniqueness

Benzenamine, N-dodecyl-N-phenyl-, is unique due to the presence of a long dodecyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where both hydrophobic and aromatic characteristics are desired.

Properties

CAS No.

78204-99-6

Molecular Formula

C24H35N

Molecular Weight

337.5 g/mol

IUPAC Name

N-dodecyl-N-phenylaniline

InChI

InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3

InChI Key

BYYFPVDBAHOLDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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